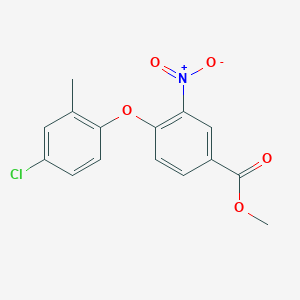
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a chloro-substituted phenoxy group, and a methyl ester group
Mécanisme D'action
Target of Action
The primary target of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate, which is a derivative of MCPA , is the auxin growth hormone indoleacetic acid (IAA) in plants . Auxins are plant hormones that regulate a wide range of developmental processes, including cell elongation, phototropism, and gravitropism .
Mode of Action
This compound acts by mimicking the auxin growth hormone IAA . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This selective action allows it to kill broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is crucial for plant growth and development . By mimicking IAA, it disrupts the normal balance of auxin in the plant, leading to uncontrolled cell division and growth . The downstream effects include abnormal growth patterns and ultimately, plant death .
Pharmacokinetics
Similar compounds like mcpa are known to be highly mobile and can be frequently detected in global potable water sources .
Result of Action
The molecular and cellular effects of the compound’s action result in rapid, uncontrolled growth in broad-leaf plants . This leads to abnormalities in plant structure and function, and eventually causes the plant to die .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the sorption and desorption potentials of MCPA, a similar compound, can be optimized by specific combinations of feedstock and pyrolysis temperature . This suggests that the compound’s action can be influenced by the characteristics of the soil in which the plants grow .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate typically involves the esterification of 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: The major product is 4-(4-chloro-2-methylphenoxy)-3-aminobenzoate.
Hydrolysis: The major product is 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid.
Applications De Recherche Scientifique
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of herbicides and other agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chloro-2-methylphenoxy)acetic acid: A widely used herbicide with similar structural features.
4-(4-Chloro-2-methylphenoxy)butanoic acid: Another herbicide with a longer alkyl chain.
Uniqueness
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is unique due to the presence of both a nitro group and a chloro-substituted phenoxy group, which confer distinct chemical and biological properties. Its ester functionality also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-9-7-11(16)4-6-13(9)22-14-5-3-10(15(18)21-2)8-12(14)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDOKRKOPDSYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B2765671.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2765672.png)
![2,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2765673.png)
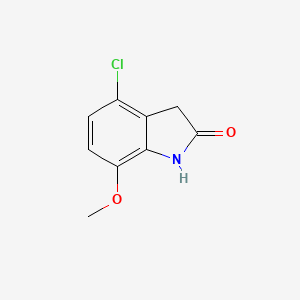
![2-Chloro-N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2765677.png)
![5-amino-1-[(3-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2765679.png)

![2-(cyclopentylsulfanyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2765682.png)
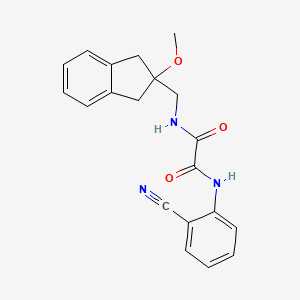
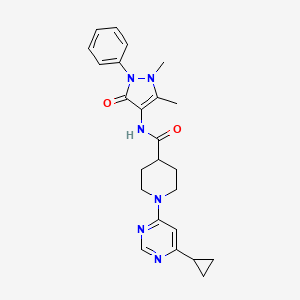

![N-cyclohexyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2765687.png)
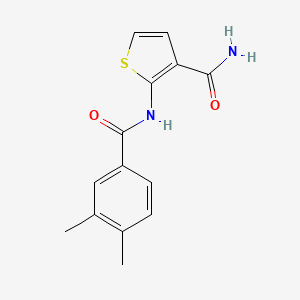
![5-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2765691.png)
